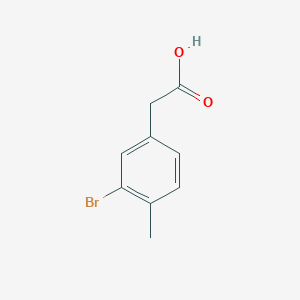

2-(3-溴-4-甲基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

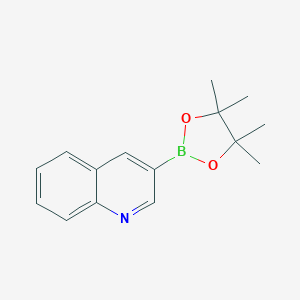

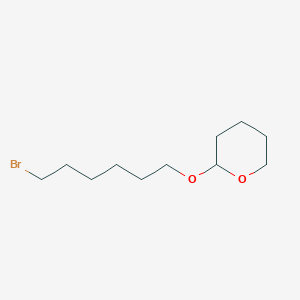

The compound 2-(3-Bromo-4-methylphenyl)acetic acid is a brominated aromatic acetic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its characteristics. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, has been synthesized and analyzed, providing a potential framework for understanding the structure and reactivity of the target compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves regioselective bromination. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of 2-(3-Bromo-4-methylphenyl)acetic acid, with the expectation of a high yield and regioselectivity.

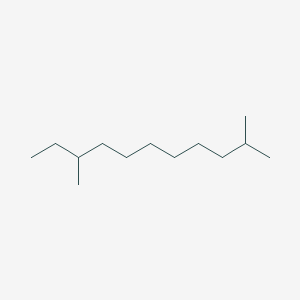

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents on the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . This information can be extrapolated to predict that in 2-(3-Bromo-4-methylphenyl)acetic acid, the methyl group would also be coplanar or nearly coplanar with the phenyl ring, affecting the compound's overall geometry and possibly its reactivity.

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various substitution reactions. For instance, bromination and nitration reactions of benzo[b]thiophen derivatives have been studied, showing the influence of substituents on the reaction outcome . Although not directly related to 2-(3-Bromo-4-methylphenyl)acetic acid, these studies indicate that the presence of a bromine atom on the aromatic ring can significantly affect the compound's reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents, such as methoxy or methyl groups, can affect properties like acidity, boiling point, and solubility . Additionally, the presence of strong hydrogen-bonded dimers in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggests that similar intermolecular interactions could be expected for 2-(3-Bromo-4-methylphenyl)acetic acid, potentially influencing its melting point and solubility in various solvents .

科学研究应用

溴衍生物的合成

2-(3-溴-4-甲基苯基)乙酸可以通过对前体进行选择性溴化合成。该过程产生特定的溴衍生物,在有机化学中具有各种应用,这是由溴原子赋予的性质所致,如电子吸引能力和偶联反应中的反应性(Guzei, Gunderson, & Hill, 2010)。

交叉偶联反应中的催化作用

该化合物在交叉偶联反应中发挥作用,特别是在Suzuki–Miyaura反应中,这对于在合成复杂有机分子中形成碳-碳键至关重要。化合物中溴原子的存在使其成为这些反应的合适候选物,有助于合成各种联苯和杂联苯结构(Nájera, Gil-Moltó, & Karlström, 2004)。

在分析和材料科学中的应用

卤素取代效应的研究

该化合物用于了解卤素取代对苯乙酸性质的影响。涉及卤代苯乙酸(包括2-(3-溴-4-甲基苯基)乙酸)的研究侧重于它们的反应性、酸度和振动光谱。这些研究对设计具有所需化学性质的分子以及在化学和材料科学各个领域的应用至关重要(Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015)。

非线性光学性质的研究

该化合物用于合成衍生物,这些衍生物被分析其非线性光学性质。这对于光电子学和光子学中的应用至关重要,其中具有非线性光学性质的材料对于新光学器件的开发至关重要(Rizwan et al., 2021)。

在生物化学和环境科学中的应用

抗氧化活性研究

从海藻等自然来源中分离出2-(3-溴-4-甲基苯基)乙酸的衍生物,并研究其抗氧化活性。这些研究对于了解这些化合物在抗氧化应激中的作用以及它们在制药和食品保鲜中的潜在用途至关重要(Li et al., 2007)。

安全和危害

属性

IUPAC Name |

2-(3-bromo-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUORGSHKJVFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methylphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)